ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophilic reagents for substitution reactions . The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it exhibits potential as an anticancer, antibacterial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is unique due to its specific structure and biological activity. Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Conclusion
Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound of significant interest due to its unique structure and diverse biological activities. Its synthesis, chemical reactions, and applications in scientific research make it a valuable compound for further study and development.
Properties
IUPAC Name |
ethyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-24-16(23)11-4-6-12(7-5-11)19-14(21)13-8-18-17-20(15(13)22)10(2)9-25-17/h4-9H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVTPKUVPJQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.